molecular formula C8H5BrClNO4 B2446002 Methyl 4-bromo-2-chloro-6-nitrobenzoate CAS No. 2092700-64-4

Methyl 4-bromo-2-chloro-6-nitrobenzoate

Cat. No.: B2446002
CAS No.: 2092700-64-4
M. Wt: 294.49
InChI Key: ZXJOJPPHOCWRGX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-6-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Nitration: Introducing a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent.

    Esterification: Converting the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for nitration, bromination, and chlorination steps.

    Purification: steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-6-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Ester hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Aminobenzoates: From the reduction of the nitro group.

    Carboxylic acids: From the hydrolysis of the ester group.

    Substituted benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-nitrobenzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-nitrobenzoate
  • Methyl 2-bromo-6-chloro-4-nitrobenzoate

Uniqueness

Methyl 4-bromo-2-chloro-6-nitrobenzoate is unique due to the specific positions of its substituents, which influence its reactivity and applications. The combination of bromine, chlorine, and nitro groups provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-bromo-2-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJOJPPHOCWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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